molecular formula C17H20BrN5OS B13374644 [3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether

[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether

Cat. No.: B13374644
M. Wt: 422.3 g/mol
InChI Key: VQYVJQIEVZEZIS-UHFFFAOYSA-N
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Description

[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether: is a complex organic compound that features a unique combination of azepane, triazole, thiadiazole, and bromophenyl ether moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the formation of the triazole and thiadiazole rings. The final step involves the etherification of the bromophenyl group with the triazole-thiadiazole intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the triazole and thiadiazole rings to yield reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, [3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its various functional groups may interact with biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether involves its interaction with specific molecular targets. The azepane ring may interact with receptor sites, while the triazole and thiadiazole rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [3-(1-Piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether
  • [3-(1-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether

Uniqueness: Compared to similar compounds, [3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether features an azepane ring, which provides unique steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20BrN5OS

Molecular Weight

422.3 g/mol

IUPAC Name

3-(azepan-1-ylmethyl)-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H20BrN5OS/c18-13-5-7-14(8-6-13)24-12-16-21-23-15(19-20-17(23)25-16)11-22-9-3-1-2-4-10-22/h5-8H,1-4,9-12H2

InChI Key

VQYVJQIEVZEZIS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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